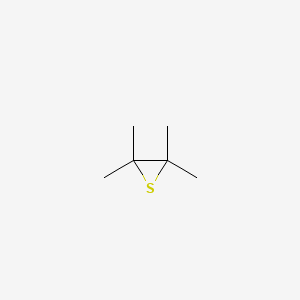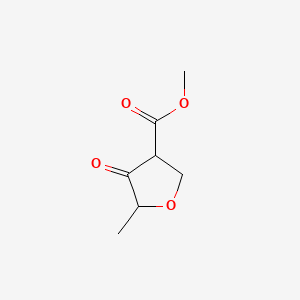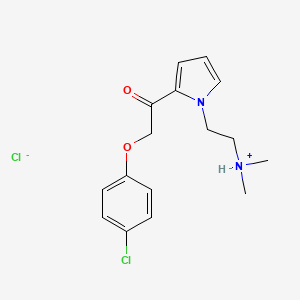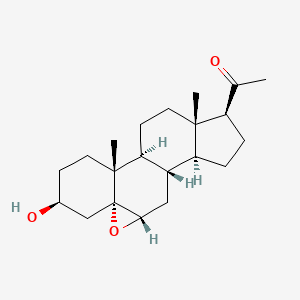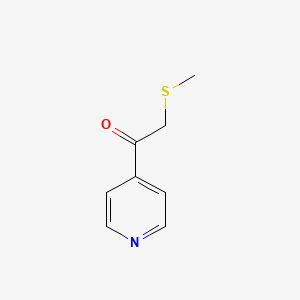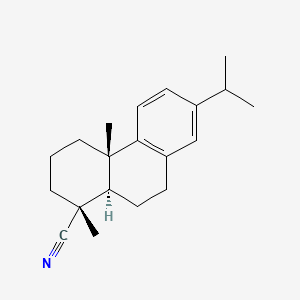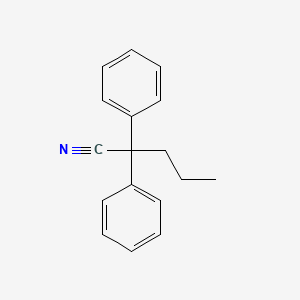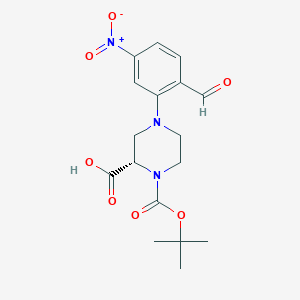
(S)-1-(tert-butoxycarbonyl)-4-(2-formyl-5-nitrophenyl)piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(tert-butoxycarbonyl)-4-(2-formyl-5-nitrophenyl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of a tert-butoxycarbonyl group, a formyl group, and a nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-butoxycarbonyl)-4-(2-formyl-5-nitrophenyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is often introduced using Boc anhydride in the presence of a base such as triethylamine.
Formylation and Nitration: The formyl and nitro groups can be introduced through formylation and nitration reactions, respectively, using reagents like formic acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of piperazine compounds are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Piperazine derivatives have been investigated for their potential therapeutic applications, including as anti-inflammatory, antiviral, and anticancer agents.
Industry
In the industrial sector, piperazine compounds are used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of (S)-1-(tert-butoxycarbonyl)-4-(2-formyl-5-nitrophenyl)piperazine-2-carboxylic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1-(tert-butoxycarbonyl)-4-(2-formylphenyl)piperazine-2-carboxylic acid: Lacks the nitro group.
1-(tert-butoxycarbonyl)-4-(2-nitrophenyl)piperazine-2-carboxylic acid: Lacks the formyl group.
1-(tert-butoxycarbonyl)-4-(2-formyl-5-methylphenyl)piperazine-2-carboxylic acid: Contains a methyl group instead of a nitro group.
Uniqueness
The presence of both formyl and nitro groups in (S)-1-(tert-butoxycarbonyl)-4-(2-formyl-5-nitrophenyl)piperazine-2-carboxylic acid makes it unique, as these functional groups can participate in a variety of chemical reactions, enhancing its versatility in synthetic and research applications.
Properties
Molecular Formula |
C17H21N3O7 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S)-4-(2-formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21N3O7/c1-17(2,3)27-16(24)19-7-6-18(9-14(19)15(22)23)13-8-12(20(25)26)5-4-11(13)10-21/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1 |
InChI Key |
ZCPVDVCLFCENLG-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


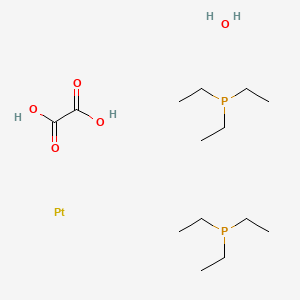
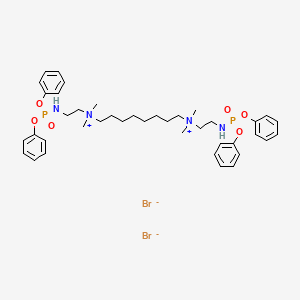

![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
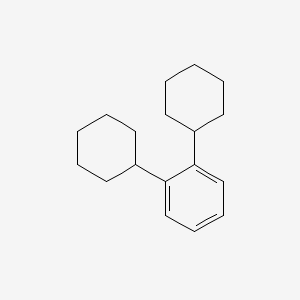
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
